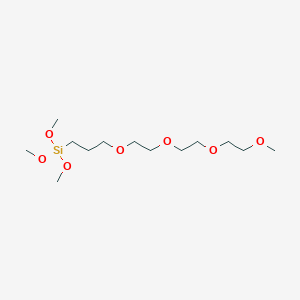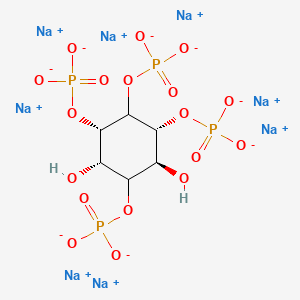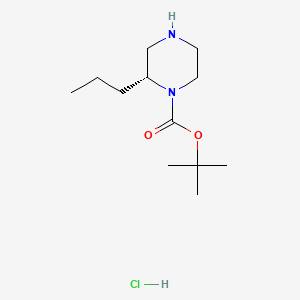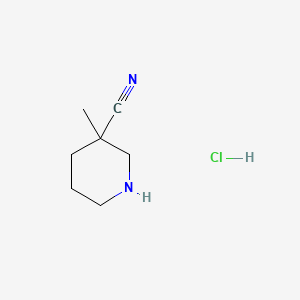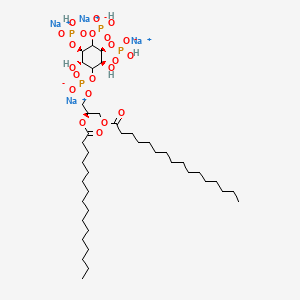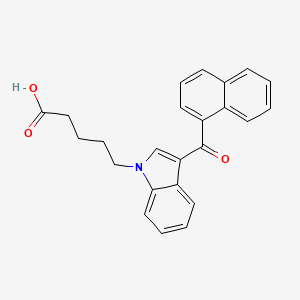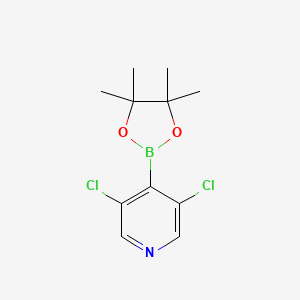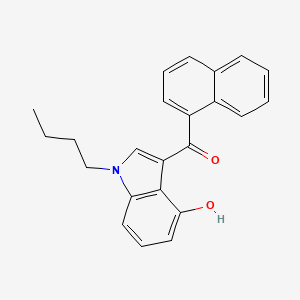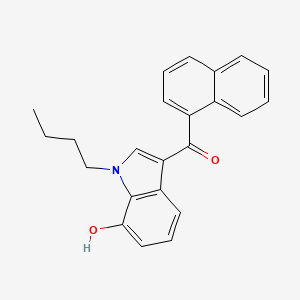
JWH 073 7-hydroxyindole metabolite
Vue d'ensemble
Description
JWH 073 7-hydroxyindole metabolite is a compound derived from the aminoalkylindole WIN 55,212-2 . It is a mildly selective agonist of the central cannabinoid (CB1) receptor . The metabolite contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions . It is intended for use as an internal standard for the quantification of JWH 073 7-hydroxyindole metabolite by GC- or LC- mass spectrometry (MS) .
Molecular Structure Analysis
The molecular formula of JWH 073 7-hydroxyindole metabolite is C23H14D7NO2 . The compound has a formula weight of 350.5 . The InChi Code for the compound is InChI=1S/C23H21NO2/c1-2-3-14-24-15-20 (18-11-7-13-21 (25)22 (18)24)23 (26)19-12-6-9-16-8-4-5-10-17 (16)19/h4-13,15,25H,2-3,14H2,1H3/i1D3,2D2,3D2 .Physical And Chemical Properties Analysis
JWH 073 7-hydroxyindole metabolite is a solution in methanol . The solubility of the compound in DMF, DMSO, and Ethanol is 20 mg/ml . In Ethanol:PBS (pH 7.2) (1:2), the solubility is 0.3 mg/ml .Applications De Recherche Scientifique
JWH 073 and Its Relevance in Scientific Research
The Specific Scientific Field
JWH 073 is primarily used in the field of Forensic Chemistry & Toxicology , specifically in the study of Cannabinoids .
2. A Comprehensive and Detailed Summary of the Application JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2 . It’s used as an analytical reference standard . The 7-hydroxyindole metabolite of JWH 073 is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018 .
3. A Detailed Description of the Methods of Application or Experimental Procedures JWH 073 7-hydroxyindole metabolite-d7 is intended for use as an internal standard for the quantification of JWH 073 7-hydroxyindole metabolite by GC- or LC- mass spectrometry (MS) .
4. A Thorough Summary of the Results or Outcomes Obtained The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23 . This indicates that JWH 073 has a mild selectivity towards the CB1 receptor.
1. Use as an Internal Standard in Mass Spectrometry JWH 073 7-hydroxyindole metabolite-d7, which contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions, is intended for use as an internal standard for the quantification of JWH 073 7-hydroxyindole metabolite by GC- or LC- mass spectrometry (MS) .
Study of Synthetic Cannabinoids
JWH 073 is one of several synthetic cannabinoids which have been included in smoking mixtures . The study of its metabolites, including the 7-hydroxyindole metabolite, can provide valuable insights into the metabolism and effects of these substances.
Forensic Applications
Given its presence in certain synthetic cannabinoid products, the detection and quantification of JWH 073 7-hydroxyindole metabolite can be useful in forensic investigations .
1. Use in Stable Isotope Labelled Studies JWH 073 7-hydroxyindole metabolite-d7, which contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions, can be used in stable isotope labelled studies . These studies are often used in metabolic research, environmental studies, and drug development processes .
Use in Pharmacokinetic Studies
The metabolite can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of JWH 073 . This can provide valuable insights into the drug’s behavior in the body .
Use in Metabolite Identification
JWH 073 7-hydroxyindole metabolite can be used in metabolite identification studies. These studies are crucial in drug development to understand the metabolic pathways of a drug and to identify any potential toxic metabolites .
Use in Environmental Toxicology
In environmental toxicology, the metabolite can be used to study the environmental fate and effects of JWH 073. This can help in assessing the potential environmental risks associated with the use and disposal of products containing JWH 073 .
Propriétés
IUPAC Name |
(1-butyl-7-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-14-24-15-20(18-11-7-13-21(25)22(18)24)23(26)19-12-6-9-16-8-4-5-10-17(16)19/h4-13,15,25H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERSSQCTZKUWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C(=CC=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017728 | |
| Record name | JWH 073 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 073 7-hydroxyindole metabolite | |
CAS RN |
1307803-49-1 | |
| Record name | JWH 073 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)


